Dipotassium 6,6'-diapo-psi,psi-carotenedioate

Surface chemistry Carotenoid aggregation Water dispersibility

Generic norbixin acid or sodium salts fail in water-based formulations due to poor solubility or altered aggregation behavior. Dipotassium 6,6'-diapo-psi,psi-carotenedioate (CAS 33261-80-2) solves this as the defined potassium salt of norbixin with bolaamphiphile properties. - **Quantitative advantage:** 78% color retention under light vs. 71% for curcumin; reduces colorant loading needs. - **Bioactive differentiation:** Human data (0.06 mg/kg) shows postprandial IL-1, IL-6, TNF-α reduction; PPARγ binding Ki = 1.15 µM. - **Supply reliability:** Available in research quantities with light-protective packaging; shelf-life optimized.

Molecular Formula C24H26K2O4
Molecular Weight 456.7 g/mol
CAS No. 33261-80-2
Cat. No. B3061044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 6,6'-diapo-psi,psi-carotenedioate
CAS33261-80-2
Molecular FormulaC24H26K2O4
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[K+].[K+]
InChIInChI=1S/C24H28O4.2K/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;;
InChIKeyMHPZZOJHWAYMJY-ZKAUOVOBSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium 6,6'-diapo-psi,psi-carotenedioate: Identity and Regulatory Context


Dipotassium 6,6'-diapo-psi,psi-carotenedioate (CAS 33261-80-2) is the dipotassium salt of norbixin, a water-soluble apocarotenoid derived from the seed coat of the annatto tree (Bixa orellana L.) [1]. This compound is the principal coloring component of alkali-processed annatto and is formally defined in regulatory frameworks as the potassium salt of norbixin [2]. Its molecular formula is C24H26K2O4 with a molecular weight of approximately 456.66 g/mol, and it exists as a dicarboxylic apocarotenoid with a conjugated polyene chain that imparts orange-to-red coloration [3]. The compound is also referred to as potassium norbixinate, cis-norbixin dipotassium salt, and annatto F in feed additive authorizations [4].

Format Water-soluble potassium salt for aqueous systems
Source Derived from annatto (Bixa orellana L.); alkali-processed
Regulatory Authorized as feed additive (annatto F) in EU; identity as potassium norbixinate

Dipotassium Norbixinate: Generic Substitution Ineffectiveness


Substituting dipotassium 6,6'-diapo-psi,psi-carotenedioate with generic norbixin acid, alternative cation salts (e.g., disodium norbixinate), or unrelated water-soluble carotenoids (e.g., crocin) introduces quantifiable performance deficits. The potassium salt exhibits fundamentally different aqueous dispersibility, aggregation behavior, and surface activity compared to the poorly soluble free acid form [1]. Furthermore, in vivo human pharmacokinetic studies demonstrate that norbixin (and by extension its salts) achieves distinct plasma exposure profiles compared to its methyl ester analog bixin, with implications for bioavailability-dependent applications [2]. The specific counterion influences not only solubility but also stability under formulation-relevant conditions, including light exposure and pH extremes [3]. These differences are not theoretical; they manifest as measurable variations in functional performance, including antioxidant efficacy in biological systems and color retention in finished products [4].

Free acid substitution

Norbixin free acid exhibits poor water solubility; may not reproduce dispersion and surface activity of the potassium salt.

Alternative cation salts

Disodium or other salts may shift aggregation behavior, stability, and plasma exposure profile; counterion influences performance.

Other water-soluble carotenoids

Crocin or bixin differ in molecular target engagement, color properties, and postprandial response; not direct replacements.

Dipotassium Norbixinate: Quantitative Differentiation Evidence


Dispersibility: Potassium Salt vs. Free Acid Form

The dipotassium salt of norbixin (compound 5) forms suitable aqueous dispersions, whereas the free acid norbixin (compound 3) exhibits poor water solubility despite common claims to the contrary [1]. In comparative surface tension measurements against other hydrophilic carotenoids, dipotassium norbixinate demonstrated a critical micelle concentration (CMC) of approximately 1.5 × 10^-4 M at 25 °C, with a surface tension reduction to 45 mN/m at saturation [1]. The potassium salt behaves as a bolaamphiphile, forming aggregates that differ fundamentally from the monomeric or poorly dispersed state of the free acid [1].

Aqueous dispersibility
Head-to-head
CMC ~1.5×10−4 M; surface tension 45 mN/m vs. free acid poor solubility
Supports aqueous formulation design; enables CMC-based dispersion prediction.
25 °C; Du Noüy ring method
Surface chemistry Carotenoid aggregation Water dispersibility Bolaamphiphile CMC

Human Plasma Pharmacokinetics: Norbixin vs. Bixin

Following a single oral dose of commercial annatto food color (containing 16 mg cis-bixin), plasma concentrations of norbixin exceeded those of bixin at all time points measured [1]. At 2, 4, 6, and 8 hours post-dose, mean plasma norbixin levels were 48, 58, 53, and 29 µg/L respectively, compared to bixin levels of 11.6, 10.1, 2.8, and 0 µg/L [1]. Norbixin demonstrated a sustained plasma presence with clearance occurring by 24 hours, while bixin was largely cleared by 8 hours [1].

Human plasma PK
Head-to-head
Norbixin 48–58 µg/L at 2–8 h vs. bixin 2.8–11.6 µg/L
Norbixin shows sustained plasma exposure; supports exposure-model interpretation.
n=7, single oral dose (16 mg cis-bixin eq.)
Pharmacokinetics Bioavailability Human plasma Carotenoid absorption Metabolic conversion

Postprandial Inflammation and Oxidative Stress: Norbixin vs. Bixin

In a randomized, controlled crossover study with 12 healthy subjects, norbixin (0.06 mg/kg) administered with a high-calorie meal reduced postprandial inflammatory cytokines and lipid oxidation, whereas bixin (1.2 mg/kg) only partially prevented lipid oxidation [1]. Specifically, norbixin intake reduced postprandial levels of IL-1, IL-6, and TNF-α 60-120 minutes after meal consumption, and increased blood glutathione peroxidase activity [1]. Bixin at a 20-fold higher dose did not produce these immunomodulatory effects [1].

Postprandial inflammation
Head-to-head
Norbixin (0.06 mg/kg): reduced IL-1, IL-6, TNF-α, lipid oxidation; bixin (1.2 mg/kg): partial lipid oxidation only
Reported endpoint context: norbixin associates with lower cytokine and oxidation markers.
n=12, crossover; high-calorie meal challenge
Inflammation Oxidative stress Postprandial response Cytokines Lipid oxidation

PPARγ Binding Affinity vs. Reference Ligands

Norbixin binds to the peroxisome proliferator-activated receptor γ (PPARγ) with an inhibition constant (Ki) of 1.15 µM in a cell-free assay . This binding affinity positions norbixin as a moderate PPARγ ligand, a nuclear receptor implicated in metabolic regulation and inflammation. While comparative Ki values for bixin or other annatto carotenoids are not reported in the same assay system, this quantitative binding data provides a benchmark for assessing norbixin's molecular target engagement relative to established PPARγ agonists (e.g., rosiglitazone Ki ~40-80 nM) .

PPARγ binding
Data to verify
Ki = 1.15 µM
Supports PPARγ binding assessment; moderate affinity benchmark.
Cell-free competitive binding assay; comparator data not available
PPARγ Nuclear receptor Binding affinity Ki Cell-free assay

Photostability: Light vs. Dark Storage

Norbixin in buffered aqueous solution undergoes oxidation during storage, with light exposure significantly accelerating degradation compared to dark storage [1]. The amounts of oxidation products increased during storage in both conditions, but the development accelerated under light [1]. Scavenger experiments identified carbon-centered radicals as primary mediators, while superoxide dismutase, catalase, mannitol, and sodium azide (singlet oxygen quencher) did not inhibit bleaching, indicating a radical chain reaction mechanism distinct from singlet oxygen-mediated pathways [1].

Photostability
Cross-study comparable
Light accelerates oxidation via radical chain mechanism; dark storage slower
Light exposure critical; informs light-protective storage requirements.
Buffered aqueous; mass spectrometry; scavenger assays
Photostability Degradation kinetics Oxidation Light exposure Storage stability

Color Retention: Potassium Norbixinate vs. Curcumin

In a comparative stability study of microencapsulated natural colorants, potassium norbixinate (1:20 ratio with maltodextrin) demonstrated superior color retention compared to curcumin under identical conditions [1]. When vacuum-packed and exposed to natural light, microencapsulated potassium norbixinate 1:20 retained 78% of its color, whereas microencapsulated curcumin 1:20 retained only 71% [1]. This 7-percentage-point difference in color retention translates to measurably longer shelf life or reduced colorant loading requirements for equivalent visual impact.

Light-exposed color retention
Head-to-head
Potassium norbixinate 78% retention vs. curcumin 71%
Reported higher retention; may support colorant selection for light-exposed applications.
Microencapsulated, vacuum-packed, natural light
Color stability Microencapsulation Light exposure Shelf life Natural colorant

Dipotassium Norbixinate: Priority Application Scenarios


Aqueous Food and Beverage Colorants

The demonstrated ability of dipotassium norbixinate to form suitable aqueous dispersions, in contrast to the poorly soluble free acid [1], makes it the preferred form for water-based food and beverage applications. Formulators can rely on its bolaamphiphile aggregation behavior and defined CMC (~1.5 × 10^-4 M) to achieve consistent color distribution [1]. The requirement for light-protective storage, as evidenced by accelerated oxidation under light exposure [2], should be factored into packaging and supply chain decisions.

Functional Foods and Nutraceuticals for Postprandial Inflammation

Human intervention data demonstrate that norbixin (0.06 mg/kg) reduces postprandial IL-1, IL-6, TNF-α, and lipid oxidation while increasing glutathione peroxidase activity, whereas bixin (1.2 mg/kg) does not produce these effects [1]. This differential bioactivity profile supports selection of norbixin salts over bixin for products making structure-function claims related to post-meal metabolic health. The sustained plasma exposure of norbixin relative to bixin [2] further supports its use in delivery systems designed for prolonged systemic activity.

PPARγ Ligand Research Applications

The defined Ki of 1.15 µM for PPARγ binding in cell-free assays [1] provides a quantitative benchmark for studies investigating nuclear receptor modulation. This enables researchers to select norbixin as a moderate-affinity PPARγ ligand and to compare its binding properties against other carotenoids or synthetic agonists in mechanistic studies. The water solubility of the potassium salt form facilitates in vitro assay preparation compared to oil-soluble bixin.

Natural Colorants with Superior Light Stability

Comparative microencapsulation data show that potassium norbixinate (78% color retention) outperforms curcumin (71% color retention) under light exposure [1]. This 7-percentage-point advantage translates to reduced colorant loading requirements or extended shelf life, directly impacting procurement economics. Procurement decisions should weigh this performance delta against cost-per-kilogram of alternative natural colorants, particularly for products with extended light-exposed retail display.

Application
Selection Property
Validation Focus
Aqueous food and beverage colorants
Aqueous dispersibility and CMC-defined aggregation
Dispersion consistency; light-protective packaging
Postprandial inflammatory response studies
Cytokine and oxidation marker modulation at low dose
IL-1, IL-6, TNF-α, GPx endpoints; plasma exposure profile
PPARγ binding studies
Moderate PPARγ binding affinity
Competitive binding assay; benchmark against reference ligands
Natural colorant formulations
Reported higher color retention under light exposure
Microencapsulated color stability under retail display conditions
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